N,2-Dimethylbenzamide

Description

The exact mass of the compound N,2-Dimethylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,2-Dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-Dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

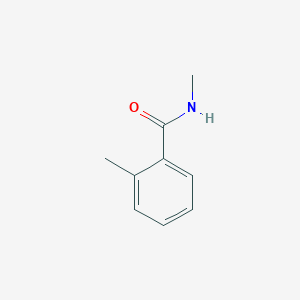

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABGZRFNYNFHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176087 | |

| Record name | N-Methyl-2-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170-09-4 | |

| Record name | N,2-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2170-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59M98XD933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,2-Dimethylbenzamide: Synthesis, Structure, and Analysis

Abstract: This technical guide provides a comprehensive overview of N,2-dimethylbenzamide (CAS RN: 2170-09-4), a substituted aromatic amide of interest in synthetic and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, a robust synthetic protocol, and an in-depth analysis of its chemical structure through spectroscopic methods. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and characterization of this molecule.

Chemical Identity and Structure

N,2-Dimethylbenzamide, also known as N-methyl-o-toluamide, is a disubstituted derivative of benzamide. It features a methyl group on the amide nitrogen (N-substitution) and a second methyl group at the ortho (2-position) of the benzene ring. This specific substitution pattern distinguishes it from its isomers, such as N,N-dimethylbenzamide or N,4-dimethylbenzamide, and dictates its unique chemical and physical properties.

The IUPAC name for this compound is N,2-dimethylbenzamide .[1][2] Its structure is confirmed by its chemical formula, C₉H₁₁NO, and a molecular weight of 149.19 g/mol .[2]

Key Identifiers:

-

Synonyms: N-Methyl-o-toluamide, N-Methyl-2-methylbenzamide, o-Toluamide, N-methyl-[1][3]

-

Molecular Weight: 149.19 g/mol [2]

-

SMILES: CNC(=O)C1=CC=CC=C1C[2]

Chemical Structure:

Caption: 2D structure of N,2-dimethylbenzamide.

Physicochemical Properties

N,2-Dimethylbenzamide is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1][3] As is characteristic of many amides, it exhibits moderate solubility in organic solvents and has limited solubility in water.[1][3] While comprehensive experimental data for this specific isomer is not widely published, the properties can be predicted based on its structural components.

| Property | Value / Description | Source |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Water Solubility | Limited | [1][3] |

| Organic Solvent Solubility | Moderately soluble | [1][3] |

| Purity (Typical) | ≥95% | [2] |

Note: Detailed experimental values for melting point, boiling point, and density are not consistently available in public literature, highlighting the specialized nature of this compound.

Synthesis and Purification

The synthesis of N,2-dimethylbenzamide is most reliably achieved through the amidation of o-toluic acid (2-methylbenzoic acid). This is a foundational reaction in organic synthesis where a carboxylic acid is converted to an amide.[5] The process involves two primary stages: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by methylamine.[6]

Causality in Experimental Design

The chosen synthetic route prioritizes efficiency and control. Converting the carboxylic acid to an acyl chloride (using thionyl chloride, SOCl₂) is a critical activation step. o-Toluic acid itself is not reactive enough to readily form an amide with methylamine. The acyl chloride is a much stronger electrophile, making the subsequent reaction with the methylamine nucleophile rapid and high-yielding. The use of a base (like pyridine or triethylamine) in the second step is essential to neutralize the HCl byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction.

Caption: Experimental workflow for the synthesis of N,2-dimethylbenzamide.

Detailed Experimental Protocol

Materials:

-

o-Toluic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Methylamine (40% solution in H₂O) (2.0 eq)

-

Pyridine (2.0 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for eluent

Procedure:

-

Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add o-toluic acid (1.0 eq) and anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This yields the crude o-toluoyl chloride, which is used immediately in the next step.

-

Amidation: Dissolve the crude o-toluoyl chloride in fresh anhydrous DCM and cool the flask to 0°C in an ice bath. In a separate beaker, prepare a solution of methylamine (2.0 eq) and pyridine (2.0 eq) in DCM. Add this amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine and methylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N,2-dimethylbenzamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure N,2-dimethylbenzamide.

Structural Elucidation via Spectroscopy

Caption: Key structural features of N,2-dimethylbenzamide and their predicted spectral signatures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

| Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Ar-H) | 7.2 – 7.4 | Multiplet (m) | 4H | Protons on the benzene ring, appearing as a complex pattern due to ortho, meta, and para couplings. |

| Amide (N-H) | ~6.3 | Broad Singlet (br s) | 1H | The amide proton signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. It will disappear upon D₂O shake. |

| N-Methyl (N-CH₃) | ~2.9 | Doublet (d) | 3H | The N-methyl protons are coupled to the single amide proton (³J ≈ 5 Hz), resulting in a doublet.[7] |

| Aryl-Methyl (Ar-CH₃) | 2.3 – 2.5 | Singlet (s) | 3H | The methyl group attached to the aromatic ring has no adjacent protons to couple with, thus appearing as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides a map of the carbon skeleton.

| Carbon Group | Predicted δ (ppm) | Rationale |

| Carbonyl (C=O) | 168 - 171 | The amide carbonyl carbon is deshielded and appears far downfield, a characteristic feature of this functional group.[7] |

| Aromatic (C-ipso, C-ortho) | 135 - 138 | The two quaternary carbons (C-1 and C-2) attached to the amide and methyl groups, respectively. C-2 is deshielded by the methyl group. |

| Aromatic (Ar-C) | 125 - 132 | The four CH carbons of the aromatic ring. Their distinct shifts depend on their position relative to the substituents. |

| N-Methyl (N-CH₃) | ~27 | The carbon of the N-methyl group, appearing in the aliphatic region.[7] |

| Aryl-Methyl (Ar-CH₃) | ~21 | The carbon of the aryl-methyl group, typical for a methyl group on a benzene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups.

| Vibration | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3250 | A moderate to strong, somewhat broad peak characteristic of a secondary amide N-H bond. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium-intensity peaks corresponding to the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Peaks corresponding to the C-H bonds of the two methyl groups. |

| C=O Stretch (Amide I) | ~1640 | A very strong and sharp absorption, the most prominent feature for an amide, representing the carbonyl stretch. |

| N-H Bend (Amide II) | ~1550 | A strong band resulting from the coupling of N-H in-plane bending and C-N stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

| m/z Value | Ion | Rationale |

| 149 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 119 | [M - CH₂NH]⁺ | Loss of the methylamino radical, a common fragmentation pathway for N-methyl amides. |

| 91 | [C₇H₇]⁺ | Formation of the toluyl cation or its rearranged tropylium ion, resulting from cleavage of the amide group. This is a very stable and common fragment for toluene derivatives. |

| 44 | [CH₃NH=CH₂]⁺ | Fragment corresponding to the N-methyl part of the amide. |

Applications in Research and Development

Substituted benzamides are a crucial class of compounds in medicinal chemistry due to their wide range of biological activities.[6] They are known to interact with various biological targets, including dopamine and serotonin receptors.[8]

-

Scaffolds in Medicinal Chemistry: The N,2-dimethylbenzamide structure can serve as a foundational scaffold or an intermediate for synthesizing more complex molecules. The ortho-methyl group provides steric bulk that can influence the molecule's conformation and its binding to biological targets, a key consideration in structure-activity relationship (SAR) studies.[9][10]

-

Agrochemical and Pharmaceutical Intermediates: Like many substituted amides, N,2-dimethylbenzamide can be a valuable intermediate in the production of agrochemicals and pharmaceuticals.[1][3]

-

Anticancer Research: N-substituted benzamides have been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[9][10] The specific substitution pattern of N,2-dimethylbenzamide could be explored in this context.

Safety and Handling

While a specific, comprehensive safety data sheet for N,2-dimethylbenzamide is not widely available, general precautions for substituted amides should be strictly followed. The toxicological properties have not been fully investigated.[11]

-

Potential Health Effects: May cause eye, skin, and respiratory tract irritation. Ingestion may cause irritation of the digestive tract.[11]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin: Flush skin with plenty of water. Remove contaminated clothing.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- PubChem. 2-Hydroxy-N,N-dimethylbenzamide. [Link]

- Evergreensino Chemical Co.,Ltd. How does O-Toluic Acid react with amines?. [Link]

- ChemBK. N,N-dimethylbenzamide. [Link]

- PubChem. N,N-dimethyl-2,3-dimethylbenzamide. [Link]

- PubChem. N,N-Dimethylbenzamide. [Link]

- PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

- Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

- Royal Society of Chemistry. Supporting Information. [Link]

- NIST. Benzamide, N,N-dimethyl- Mass Spectrum. [Link]

- ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- LookChem. Benzamide,N,2-dimethyl- MSDS (CAS No. 2170-09-4). [Link]

Sources

- 1. CAS 2170-09-4: N,2-Dimethylbenzamid | CymitQuimica [cymitquimica.com]

- 2. N,2-Dimethylbenzamide 95% | CAS: 2170-09-4 | AChemBlock [achemblock.com]

- 3. CAS 2170-09-4: N,2-Dimetilbenzamida | CymitQuimica [cymitquimica.com]

- 4. N,2-dimethylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. How does O - Toluic Acid react with amines? - Blog - Evergreensino [evergreensinochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzamide,N,2-dimethyl- MSDS CasNo.2170-09-4 [lookchem.com]

N,2-Dimethylbenzamide molecular weight and formula

An In-depth Technical Guide to N,2-Dimethylbenzamide: Structure, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Niche Benzamide Isomer

N,2-Dimethylbenzamide (CAS No. 2170-09-4) is a substituted aromatic amide derivative of benzoic acid.[1][2] Its structure features a methyl group on the nitrogen of the amide functionality and a second methyl group at the ortho- (position 2) of the benzene ring. This specific substitution pattern distinguishes it from its more extensively studied isomer, N,N-Dimethylbenzamide, where both methyl groups are attached to the nitrogen atom. The placement of the ortho-methyl group introduces steric hindrance around the carbonyl group, which can significantly influence its chemical reactivity, physical properties, and biological activity compared to other isomers.

This guide provides a comprehensive overview of the known technical data for N,2-Dimethylbenzamide. It is important to note that this compound is a less common chemical intermediate, often supplied for early discovery research.[1] Consequently, extensive, peer-reviewed data on its physical properties and specific applications are limited in publicly accessible literature. This document consolidates available information and outlines logical, field-proven methodologies for its synthesis and handling based on established chemical principles.

Molecular Structure and Physicochemical Properties

The fundamental identity of N,2-Dimethylbenzamide is established by its molecular formula and weight. These core attributes are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| CAS Number | 2170-09-4 | [1][3] |

| IUPAC Name | N,2-dimethylbenzamide | [3] |

| Synonyms | N-Methyl-2-methylbenzamide, N-Methyl-o-toluamide | [2][4] |

| Physical Description | Colorless to pale yellow liquid or solid | [2][4] |

| Solubility | Limited solubility in water; moderate in organic solvents | [2][4] |

Proposed Synthesis Protocol: Acylation of Methylamine

While specific, peer-reviewed synthesis protocols for N,2-Dimethylbenzamide are scarce, a robust and logical pathway can be designed based on the well-established synthesis of N-alkylbenzamides.[5] The most direct and field-proven method is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative of 2-methylbenzoic acid (o-toluic acid) and methylamine. Using the acid chloride is a common and effective choice due to its high reactivity.

Reaction: 2-Methylbenzoyl chloride reacts with methylamine.

Causality of Experimental Design:

-

Choice of Reagents: 2-Methylbenzoyl chloride is selected as the acylating agent because the chlorine is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Methylamine is the simplest primary amine providing the required N-methyl group.

-

Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the methylamine reactant, which would render it non-nucleophilic and halt the reaction.

-

Solvent Choice: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It dissolves the reactants without participating in the reaction itself. The absence of water is critical to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the initial exotherm upon addition of the amine.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Nucleophile Addition: Add a solution of methylamine (1.1 equivalents, often used as a solution in THF or ethanol) dropwise to the stirred reaction mixture.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting material (2-methylbenzoyl chloride) is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure N,2-Dimethylbenzamide.

Diagram of Proposed Synthesis Workflow

Caption: Summary of core data for N,2-Dimethylbenzamide.

References

-

Benzamide,N,2-dimethyl- MSDS CasNo.2170-09-4 . LookChem. [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of N,2-Dimethylbenzamide from 2-Methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Amide Bond Formation

The synthesis of N,2-dimethylbenzamide from 2-methylbenzoic acid serves as a quintessential model for one of the most fundamental transformations in organic and medicinal chemistry: the formation of an amide bond. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is kinetically and thermodynamically challenging. The acidic proton of the carboxylic acid readily neutralizes the basic amine, forming an unreactive ammonium carboxylate salt.[1] Overcoming this intrinsic reactivity barrier requires the strategic activation of the carboxylic acid moiety, a concept central to modern drug development and materials science. This guide provides an in-depth exploration of the primary, field-proven methodologies for achieving this synthesis, focusing on the underlying mechanistic principles and practical execution.

Core Synthetic Strategies: A Comparative Analysis

Two principal pathways dominate the synthesis of N,2-dimethylbenzamide from 2-methylbenzoic acid. The choice between them hinges on factors such as scale, substrate sensitivity, and desired purity profile.

-

The Two-Step Acyl Chloride Pathway: A robust and highly reliable method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is then coupled with the amine.

-

The One-Pot Coupling Agent Pathway: A milder, more direct approach that utilizes a dehydrating or "coupling" agent to activate the carboxylic acid in situ for immediate reaction with the amine.

Methodology 1: The Acyl Chloride Pathway

This is the workhorse method for amide synthesis, prized for its high yields and the clear, stepwise nature of the transformation. The strategy involves converting the poorly reactive hydroxyl group of the carboxylic acid into an excellent leaving group (chloride), thereby creating a highly electrophilic carbonyl carbon susceptible to nucleophilic attack.

Part A: Synthesis of 2-Methylbenzoyl Chloride

The most common and efficient method for this conversion is the reaction of 2-methylbenzoic acid with thionyl chloride (SOCl₂).[2][3]

Causality of Reagent Choice: Thionyl chloride is preferred because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.

Reaction Mechanism: The mechanism proceeds via a nucleophilic acyl substitution.[2][6]

-

The carbonyl oxygen of 2-methylbenzoic acid attacks the sulfur atom of thionyl chloride.[7][5]

-

A chloride ion is eliminated and then attacks the carbonyl carbon.

-

This sequence results in the formation of a chlorosulfite intermediate, which subsequently decomposes to yield the final 2-methylbenzoyl chloride, along with gaseous SO₂ and HCl.[7][4]

Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.

Experimental Protocol: Synthesis of 2-Methylbenzoyl Chloride [2][8]

-

Materials & Equipment:

-

2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic)

-

Dry round-bottom flask, reflux condenser, magnetic stir bar, heating mantle

-

Gas trap (e.g., bubbler with sodium hydroxide solution)

-

-

Procedure:

-

Setup: In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ produced.

-

Charging Reagents: Charge the flask with 2-methylbenzoic acid (1.0 eq).

-

Addition: Carefully add an excess of thionyl chloride (2-3 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) with stirring. The solid 2-methylbenzoic acid will dissolve as it reacts. Monitor the reaction until gas evolution ceases (typically 1-3 hours).

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride, a colorless to pale yellow oil, is often used in the next step without further purification.[8]

-

Part B: Amidation with Methylamine

The 2-methylbenzoyl chloride produced is highly reactive and readily undergoes nucleophilic acyl substitution with primary or secondary amines.[2][9]

Experimental Protocol: Synthesis of N,2-Dimethylbenzamide

-

Materials & Equipment:

-

Crude 2-methylbenzoyl chloride (from Part A)

-

Aqueous methylamine solution (e.g., 40%) or methylamine hydrochloride with a base (e.g., triethylamine) in an organic solvent.

-

An appropriate organic solvent (e.g., dichloromethane, diethyl ether)

-

Beaker or flask for reaction, ice bath, separatory funnel

-

-

Procedure:

-

Setup: In a well-ventilated fume hood, place the methylamine source (e.g., aqueous methylamine solution, 2.2 eq) in a flask and cool it to 0°C using an ice bath. Vigorous stirring is essential.

-

Addition: Add the crude 2-methylbenzoyl chloride (1.0 eq) dropwise to the cold, stirred methylamine solution. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup & Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, then with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,2-dimethylbenzamide.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

-

-

Caption: Key steps in the DCC-mediated amide coupling mechanism.

Experimental Protocol: DCC Coupling for N,2-Dimethylbenzamide Synthesis [10]

-

Materials & Equipment:

-

2-methylbenzoic acid

-

Methylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

A non-nucleophilic base (e.g., Triethylamine, DIEA)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stir bar, ice bath

-

Filtration apparatus

-

-

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and anhydrous DCM.

-

Base Addition: Cool the stirred solution to 0°C using an ice bath. Add the base (e.g., triethylamine, 1.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine.

-

DCC Addition: In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress using TLC or LC-MS.

-

Workup & Purification:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved via column chromatography if necessary.

-

-

Quantitative Data Summary & Method Selection

| Parameter | Method 1: Acyl Chloride | Method 2: DCC Coupling |

| Primary Reagents | 2-methylbenzoic acid, SOCl₂, methylamine | 2-methylbenzoic acid, methylamine, DCC |

| Stoichiometry (Typical) | Acid (1), SOCl₂ (2-3), Amine (2.2) | Acid (1), Amine (1.1), DCC (1.1) |

| Temperature | Reflux (~80°C), then 0°C to RT | 0°C to Room Temperature |

| Reaction Time | 2-5 hours | 12-24 hours |

| Typical Yield | High (>85%) | Good to High (70-95%) [11] |

| Pros | High yield, inexpensive reagents, fast reaction, easily removable byproducts (gases). | Very mild conditions, suitable for sensitive substrates, high chemoselectivity. |

| Cons | Harsh/corrosive reagent (SOCl₂), requires heat, not suitable for acid-sensitive molecules. | Byproduct (DCU) removal can be challenging, DCC is a skin sensitizer, more expensive. [10] |

Conclusion for the Practicing Scientist

The synthesis of N,2-dimethylbenzamide from 2-methylbenzoic acid is a well-established process that offers a choice between two highly effective methodologies. The Acyl Chloride Pathway is the preferred method for large-scale, cost-effective synthesis where substrate sensitivity is not a concern. Its robustness, speed, and high yields make it a staple in process chemistry. Conversely, the DCC Coupling Pathway provides an indispensable tool for research and development, particularly in medicinal chemistry, where delicate and complex molecules require mild, precisely controlled reaction conditions to preserve their structural integrity. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is crucial for selecting the optimal synthetic route to achieve the desired outcome with efficiency and purity.

References

-

Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL: [Link]

-

Title: 22.9 Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Source: Henry Rzepa's Blog - Imperial College London URL: [Link]

-

Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

-

Title: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) Source: YouTube (Bioman Explains) URL: [Link]

-

Title: The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis Source: Biomatik URL: [Link]

-

Title: Synthesis of 2-methylbenzoyl chloride Source: PrepChem.com URL: [Link]

-

Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of Amides Source: Jack Westin URL: [Link]

-

Title: What is the product when o-toluic acid (2-methylbenzoic acid) is treated.. Source: Filo URL: [Link]

-

Title: 5.2.1 Synthesis of Peptides Source: NPTEL Archive URL: [Link]

-

Title: N,N′-Dicyclohexylcarbodiimide Source: Wikipedia URL: [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the product when o-toluic acid (2-methylbenzoic acid) is treated .. [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

A Spectroscopic Guide to N,N-Dimethylbenzamide: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Dimethylbenzamide (CAS 611-74-5), a compound of interest in chemical synthesis and pharmaceutical research. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of spectra to confirm molecular structure and purity, grounded in the fundamental principles of each analytical technique.

Molecular Structure and Spectroscopic Overview

N,N-Dimethylbenzamide is a tertiary amide with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2][3] Its structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a dimethylamino group. This arrangement gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and characterization.

An integrated spectroscopic approach is crucial for unambiguous structure confirmation. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, further corroborating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethylbenzamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (signal-to-noise dependent)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-10 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Data Interpretation and Rationale

The ¹H NMR spectrum of N,N-Dimethylbenzamide in CDCl₃ typically displays signals in two main regions: the aromatic region and the aliphatic region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | The protons on the benzene ring are in a complex electronic environment, leading to overlapping signals in the downfield region characteristic of aromatic protons. |

| ~3.1 | Singlet | 3H | N-Methyl protons (N-CH₃) | These protons are on a methyl group attached to the nitrogen atom. The single peak indicates they are chemically equivalent and not coupled to any neighboring protons. |

| ~2.9 | Singlet | 3H | N-Methyl protons (N-CH₃) | Similar to the other N-methyl group, this signal appears as a singlet. The presence of two distinct singlets for the N-methyl groups is due to restricted rotation around the C-N amide bond, making the two methyl groups diastereotopic. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum of N,N-Dimethylbenzamide will show distinct signals for each unique carbon atom.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~171.7 | C=O (Amide carbonyl) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, resulting in a signal far downfield. |

| ~136.3 | Quaternary aromatic carbon (C-1) | This is the carbon of the benzene ring directly attached to the carbonyl group. It is a quaternary carbon and appears in the aromatic region. |

| ~129.6 | Aromatic CH | These are the ortho- and meta-carbons of the benzene ring. Their similar electronic environments can sometimes lead to overlapping signals. |

| ~128.5 | Aromatic CH | This signal corresponds to the para-carbon of the benzene ring. |

| ~39.5 | N-CH₃ | The carbon atoms of the N-methyl groups appear in the upfield aliphatic region. The restricted rotation around the C-N bond can sometimes lead to two distinct signals for these carbons. |

| ~35.4 | N-CH₃ | The second N-methyl carbon signal, often slightly upfield from the other. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of solid N,N-Dimethylbenzamide directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Data Interpretation and Rationale

The IR spectrum of N,N-Dimethylbenzamide is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3060 | C-H stretch | Aromatic | This absorption is characteristic of the C-H bonds on the benzene ring. |

| ~2930 | C-H stretch | Aliphatic | This band arises from the C-H stretching vibrations of the methyl groups. |

| ~1630 | C=O stretch | Amide | This is a strong and characteristic absorption for the carbonyl group of the tertiary amide. Its position is influenced by conjugation with the aromatic ring. |

| ~1500-1400 | C=C stretch | Aromatic | These absorptions are due to the carbon-carbon double bond stretching vibrations within the benzene ring. |

| ~1400 | C-N stretch | Amide | This band corresponds to the stretching vibration of the carbon-nitrogen bond of the amide. |

| ~700 | C-H bend | Aromatic (out-of-plane) | This strong absorption is indicative of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its identity.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation and Rationale

The EI mass spectrum of N,N-Dimethylbenzamide provides key structural information.

| m/z | Ion | Identity | Rationale |

| 149 | [M]⁺˙ | Molecular Ion | This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of N,N-Dimethylbenzamide.[1][2] |

| 105 | [M - N(CH₃)₂]⁺ | Benzoyl Cation | A very intense peak resulting from the cleavage of the C-N bond, which is a common fragmentation pathway for amides. This is often the base peak.[1] |

| 77 | [C₆H₅]⁺ | Phenyl Cation | This peak arises from the loss of a carbonyl group (CO) from the benzoyl cation.[1] |

| 51 | [C₄H₃]⁺ | A common fragment in the mass spectra of benzene derivatives. |

Fragmentation Pathway Diagram

Caption: Key EI-MS fragmentation of N,N-Dimethylbenzamide.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating characterization of N,N-Dimethylbenzamide. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the characteristic amide and aromatic functional groups, and the mass spectrum confirms the molecular weight and provides a logical fragmentation pattern. This integrated approach is essential for ensuring the identity and purity of N,N-Dimethylbenzamide in research and development settings, underpinning the reliability of subsequent scientific investigations.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved from [Link]

-

Wiley. (n.d.). n,n-Dimethylbenzamide. SpectraBase. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). Retrieved from [Link]

-

Wiley. (n.d.). n,n-Dimethylbenzamide - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

N,2-Dimethylbenzamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N,2-Dimethylbenzamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword: The precise understanding of a compound's solubility is a cornerstone of successful chemical research and development, influencing everything from reaction kinetics to final product formulation. This guide provides a comprehensive examination of the solubility characteristics of N,2-Dimethylbenzamide, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of its solubility, present robust experimental methodologies for its determination, and discuss the practical implications for researchers in organic synthesis and drug development.

Introduction: The Significance of N,2-Dimethylbenzamide

N,2-Dimethylbenzamide (CAS No. 6890-34-2) is a substituted aromatic amide. Its structure, featuring a benzamide core with methyl substitutions on both the nitrogen atom and the aromatic ring at the ortho-position, imparts a unique combination of polarity and lipophilicity. This structure makes it a valuable building block in organic synthesis and medicinal chemistry. For instance, nitrobenzamide derivatives, a related structural class, are explored for their anti-inflammatory and anti-tumor properties[1].

A thorough understanding of N,2-Dimethylbenzamide's behavior in various organic solvents is paramount for its effective use. Solubility data dictates the choice of reaction media, purification strategies like crystallization, and the formulation of final products. Poor solubility can hinder reaction rates, complicate purification, and, in the context of drug development, lead to poor bioavailability[2].

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of N,2-Dimethylbenzamide are summarized below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₉H₁₁NO | Indicates a significant carbon backbone relative to heteroatoms. |

| Molecular Weight | 149.19 g/mol [3] | A moderate molecular size. Larger molecules can be more difficult to solvate[4]. |

| Structure | The molecule possesses a polar amide group and a nonpolar substituted benzene ring, suggesting solubility in a range of solvents[5]. | |

| Melting Point | 43-45 °C (for N,N-Dimethylbenzamide)[6][7][8] | A relatively low melting point for a solid, indicating moderate intermolecular forces. |

| Polarity | Polar Aprotic | The amide group creates a strong dipole moment. The aromatic ring and methyl groups are nonpolar. |

| Hydrogen Bonding | H-bond Acceptor Only | The carbonyl oxygen can accept hydrogen bonds from protic solvents. The tertiary amide structure (due to the two methyl groups on the nitrogen) means it cannot donate hydrogen bonds[5][9]. |

The fundamental principle governing solubility is that "like dissolves like."[4][10][11][12] This means substances with similar polarities and intermolecular forces tend to be soluble in one another. For N,2-Dimethylbenzamide, the dual nature of its structure—a polar amide head and a nonpolar aromatic tail—predicts a versatile solubility profile.

-

Polar Solvents will interact favorably with the polar amide group through dipole-dipole interactions.

-

Nonpolar Solvents will interact with the nonpolar benzene ring and methyl groups via London dispersion forces.

-

Protic vs. Aprotic Solvents: Its inability to donate hydrogen bonds may slightly limit its solubility in highly protic solvents (like water or methanol) compared to primary or secondary amides, which can both donate and accept hydrogen bonds[5][9].

Qualitative Solubility Analysis

Based on its physicochemical properties, we can predict the solubility of N,2-Dimethylbenzamide in common classes of organic solvents. While specific quantitative data for the N,2- isomer is scarce in public literature, data for the closely related N,N-Dimethylbenzamide indicates high solubility in solvents like ethanol, acetone, and chloroform[13]. The additional ortho-methyl group in N,2-Dimethylbenzamide is expected to slightly increase lipophilicity without fundamentally altering this profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar amide group are the dominant force, leading to effective solvation. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Moderate | The solvent can act as a hydrogen bond donor to the amide's carbonyl oxygen. The compound's nonpolar regions interact well with the alkyl parts of the alcohols. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solvent and solute interact favorably through π-stacking and dispersion forces. The polar amide group limits overall solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Solubility is driven by weaker van der Waals forces between the nonpolar regions of the solute and the solvent. The highly polar amide group is disfavored in this environment. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the industry-standard thermodynamic approach. It is reliable and directly measures the saturation point of a compound in a given solvent at a specified temperature[14][15].

Core Principle

An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the solute concentration.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline N,2-Dimethylbenzamide to a series of glass vials with screw caps. "Excess" means enough solid will remain undissolved at the end of the experiment. A 5-fold estimated excess is a good starting point[14].

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Include at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., at 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. For amides, this can take between 24 and 72 hours[2][14]. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for several hours to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, use centrifugation followed by careful filtration[2][10].

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute. Discard the initial few drops of the filtrate to saturate the filter membrane.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with an appropriate mobile phase or solvent.

-

Determine the concentration of N,2-Dimethylbenzamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[10].

-

A calibration curve must be generated using standard solutions of N,2-Dimethylbenzamide of known concentrations to ensure accurate quantification[2][10].

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Workflow Visualization

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling Considerations

As with any chemical reagent, proper safety protocols must be observed when handling N,2-Dimethylbenzamide.

-

Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[6][16][17][18].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[16][18].

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[16]. Avoid contact with skin and eyes[17].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[16][19].

Conclusion

N,2-Dimethylbenzamide exhibits a versatile solubility profile owing to its hybrid structure, which contains both polar and nonpolar functionalities. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents and lower solubility in nonpolar aliphatic media. The lack of a hydrogen-bond-donating group is a key structural feature influencing its interactions with protic solvents. For researchers and drug development professionals, this solubility behavior is a critical parameter that must be quantitatively determined, typically using the robust shake-flask method, to enable successful synthesis, purification, and formulation.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

- Unknown Source. (n.d.).

-

ChemBK. (2024, April 9). N,N-dimethylbenzamide. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Retrieved from [Link]

-

LookChem. (n.d.). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]

-

Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (n.d.). Solvent polarity and hydrogen-bonding effects on the nitrogen NMR shieldings of N-nitrosamines and DFT calculations of the shieldings. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]

- 8. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. file1.lookchem.com [file1.lookchem.com]

- 19. N,N-Dimethylbenzamide, 98+% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physicochemical Characterization of N,2-Dimethylbenzamide: Experimental Determination of Melting and Boiling Points

For distribution to Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the essential physicochemical properties of N,2-Dimethylbenzamide (CAS No. 2170-09-4), with a primary focus on the experimental determination of its melting and boiling points. In the realm of drug discovery and development, precise knowledge of these fundamental characteristics is paramount for compound purification, formulation, and quality control. While extensive databases of physical properties exist, values for less common or novel compounds like N,2-Dimethylbenzamide are not always readily available. This guide, therefore, emphasizes the practical, hands-on determination of these crucial parameters, empowering the researcher to generate reliable data in the laboratory.

N,2-Dimethylbenzamide: An Introduction

N,2-Dimethylbenzamide is an aromatic amide, a structural isomer of the more commonly referenced N,N-Dimethylbenzamide. Its molecular structure, featuring a methyl group on the nitrogen and another on the ortho position of the benzene ring, influences its intermolecular forces and, consequently, its physical properties. Understanding these properties is a critical first step in any research or development pipeline involving this compound.

Table 1: Physicochemical Properties of N,2-Dimethylbenzamide

| Property | Value | Source |

| CAS Number | 2170-09-4 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [2] |

Note: Experimentally determined melting and boiling points for N,2-Dimethylbenzamide are not widely reported in publicly available databases. The following sections provide detailed protocols for their empirical determination.

The Imperative of Experimental Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The presence of impurities can lead to a depression and broadening of the melting point range and an elevation of the boiling point.[3] Therefore, the experimental determination of these values serves two primary purposes: identification and assessment of purity.

Experimental Protocol: Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of a solid organic compound, a technique renowned for its accuracy and requirement of minimal sample.

Causality Behind Experimental Choices

The choice of a slow heating rate (approximately 1-2°C per minute) near the anticipated melting point is crucial. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an erroneously wide and inaccurate melting point range. The use of a finely powdered, dry sample ensures uniform heat transfer throughout the material.[4]

Step-by-Step Methodology

-

Sample Preparation: Ensure the N,2-Dimethylbenzamide sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[4]

-

Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample. A small amount of solid will be forced into the tube.[4]

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[3][4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new capillary tube with the sample and begin heating at a rate of 1-2°C per minute.[5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is reported as T1-T2.

Self-Validating System

A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. To validate the accuracy of the melting point apparatus, it is good practice to periodically measure the melting point of a known standard with a certified melting point.

Visualizing the Workflow

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

For the determination of the boiling point, the micro-boiling point method using a Thiele tube is a suitable technique, especially when only a small amount of the substance is available.[6]

Rationale for the Micro-Boiling Point Method

This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] By trapping a small amount of vapor in an inverted capillary tube, we can observe this equilibrium point precisely as the point where the external pressure overcomes the vapor pressure upon cooling. Distillation is another common method, particularly if purification is also required.[8]

Step-by-Step Methodology

-

Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of N,2-Dimethylbenzamide to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end downwards.[7]

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample but below the open end of the test tube.[6]

-

Observation of Bubbles: Gently heat the side arm of the Thiele tube with a micro-burner. A slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[6][7]

-

Reaching the Boiling Point: Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[7]

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.

-

Pressure Correction: For highly accurate work, the observed boiling point should be corrected to standard atmospheric pressure (760 mmHg).

Ensuring Trustworthiness of Data

The reliability of the boiling point measurement is dependent on a slow and steady cooling rate to accurately pinpoint the temperature at which the vapor pressure equals the atmospheric pressure. It is also crucial to record the atmospheric pressure at the time of the experiment for potential correction.

Visualizing the Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

While the definitive melting and boiling points of N,2-Dimethylbenzamide remain to be widely published, this guide provides the robust, field-proven methodologies for their accurate determination. For researchers in drug development and related scientific fields, the ability to experimentally determine these fundamental physical properties is an indispensable skill. The protocols detailed herein are designed to be self-validating and grounded in the fundamental principles of physical chemistry, ensuring the generation of trustworthy and reliable data.

References

-

PubChem. N,N-dimethyl-2,3-dimethylbenzamide. [Link]

-

PubChem. N,N-Dimethylbenzamide. [Link]

-

ChemBK. N,N-dimethylbenzamide. [Link]

-

Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]

-

Experiment 1 - Melting Points. [Link]

-

Melting point determination. [Link]

-

experiment (1) determination of melting points. [Link]

-

SSERC. Melting point determination. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Determination of Boiling Point (B.P):. [Link]

-

Micro-boiling point measurement. [Link]

Sources

- 1. N,2-dimethylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Safety and Hazards of N,N-Dimethylbenzamide

Introduction to N,N-Dimethylbenzamide: Properties and Context

N,N-Dimethylbenzamide is an organic compound, a derivative of benzamide, with the chemical formula C₉H₁₁NO.[1] It typically appears as a white to off-white crystalline solid.[2][3] This compound serves as a valuable building block in organic synthesis and as a pharmaceutical intermediate.[3] Its utility in laboratory and drug development settings necessitates a thorough understanding of its safety profile to ensure the protection of researchers and the integrity of experimental work.

The causality behind stringent safety protocols for compounds like N,N-Dimethylbenzamide stems from its identified health hazards. As a substituted aromatic amide, its chemical structure confers properties that can lead to irritation and toxicity upon exposure. This guide provides a detailed examination of its hazards, handling procedures, and emergency responses, grounded in authoritative safety data.

Hazard Identification and GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N,N-Dimethylbenzamide is classified as a hazardous substance.[4] This classification is a critical starting point for any risk assessment, as it immediately signals the need for specific handling precautions.

Signal Word: Warning [4]

The GHS classification is summarized below:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][7] |

These classifications are based on toxicological data and indicate that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation.[2][4] The "Warning" signal word denotes a moderate level of hazard.

Toxicological Profile and Health Effects

A deeper understanding of the toxicological data informs the "why" behind the safety precautions. The health effects are a direct consequence of the compound's interaction with biological systems.

Acute Effects:

-

Oral Toxicity: The compound is classified as harmful if swallowed.[6] Ingestion can lead to irritation of the gastrointestinal tract.[3]

-

Skin Irritation: Direct contact with the skin causes irritation, which may manifest as redness and pain.[4] This necessitates the consistent use of appropriate protective gloves.

-

Eye Irritation: N,N-Dimethylbenzamide is a serious eye irritant.[4] Symptoms of exposure can be severe and may include stinging, tearing, redness, swelling, and blurred vision.[4] This underscores the mandatory requirement for chemical safety goggles.

-

Respiratory Irritation: Inhalation of the dust or vapors may cause irritation to the respiratory system.[4][7] In high concentrations, it may also lead to central nervous system effects such as headache, dizziness, and fatigue.[4]

Chronic Effects: Currently, there is no data available to indicate that N,N-Dimethylbenzamide is mutagenic, genotoxic, or carcinogenic.[4] However, the absence of data does not equate to the absence of risk, and the compound should be handled with the assumption of potential chronic effects until proven otherwise.

Experimental Protocols: Safe Handling, Storage, and Disposal

A self-validating safety system relies on robust and consistently applied protocols. The following steps are derived from established safety data sheets and best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE) Selection Workflow

The choice of PPE is the primary barrier between the researcher and the chemical. The following workflow should be followed to ensure adequate protection.

Caption: PPE selection workflow for handling N,N-Dimethylbenzamide.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[4] Read the entire Safety Data Sheet for N,N-Dimethylbenzamide.

-

Engineering Controls: All handling operations that may generate dust or vapors should be performed in a certified chemical fume hood or a well-ventilated area.[2][4] Good general ventilation, typically 10 air changes per hour, should be maintained in the laboratory space.[4]

-

Donning PPE: Wear the appropriate PPE as determined by your risk assessment. This must include, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[2][4]

-

Chemical Handling: Avoid all direct contact with the substance.[4] Avoid breathing dust or vapors.[2] Do not eat, drink, or smoke in the handling area.[4]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2] Remove contaminated clothing carefully and wash it before reuse.[4]

Storage and Incompatibility

-

Storage Conditions: Store the compound in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store locked up, away from incompatible materials.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]

Disposal Protocol

-

Waste Classification: N,N-Dimethylbenzamide waste is considered hazardous.

-

Collection: Collect waste material in a suitable, labeled, and sealed container for disposal. Do not mix with other waste streams.

-